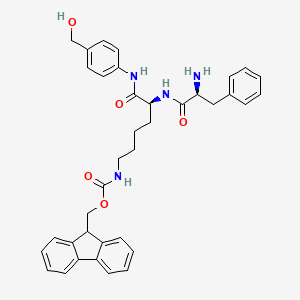

Phe-Lys(Fmoc)-PAB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(5S)-5-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N4O5/c38-33(22-25-10-2-1-3-11-25)35(43)41-34(36(44)40-27-19-17-26(23-42)18-20-27)16-8-9-21-39-37(45)46-24-32-30-14-6-4-12-28(30)29-13-5-7-15-31(29)32/h1-7,10-15,17-20,32-34,42H,8-9,16,21-24,38H2,(H,39,45)(H,40,44)(H,41,43)/t33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPHMUPZDFKBDS-HEVIKAOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Phe-Lys(Fmoc)-PAB

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and application of the Phenylalanine-Lysine(Fluorenylmethyloxycarbonyl)-p-Aminobenzyl (Phe-Lys(Fmoc)-PAB) linker, a critical component in the development of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs).

Core Structure and Chemical Identity

This compound is a dipeptide-based, enzymatically cleavable linker. Its structure is meticulously designed to connect a cytotoxic payload to an antibody, ensuring stability in systemic circulation and facilitating controlled drug release within the target cancer cell. The molecule is comprised of three primary components:

-

Phenylalanine-Lysine (Phe-Lys) Dipeptide: This unit serves as the recognition site for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1] The peptide bond between Phenylalanine and the alpha-amino group of Lysine is the primary cleavage site.

-

Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is a base-labile protecting group attached to the epsilon-amino group (Nε) of the Lysine side chain via an amide bond. In the context of the final linker-drug conjugate, this position is typically where the cytotoxic drug is attached after Fmoc removal. For the standalone linker, its presence facilitates synthesis and purification.

-

p-Aminobenzyl (PAB) Group: This unit acts as a self-immolative spacer.[2] It is connected to the C-terminus of the dipeptide via an amide bond. Once the Phe-Lys peptide bond is cleaved by Cathepsin B, the resulting p-aminobenzyl group undergoes a spontaneous 1,6-elimination reaction, releasing the attached cytotoxic payload in its unmodified, active form.[2]

The precise arrangement and connectivity of these components are crucial for the linker's function in ADCs.

Chemical Structure Diagram

The chemical structure of this compound can be represented as follows:

Physicochemical Properties

The quantitative data for this compound are summarized below. These properties are essential for its handling, formulation, and reaction setup.

| Property | Value | Reference(s) |

| CAS Number | 2149584-03-0 | [3] |

| Molecular Formula | C₃₇H₄₀N₄O₅ | [3] |

| Molecular Weight | 620.74 g/mol | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO | |

| Appearance | Solid | - |

| Storage Conditions | Store at -20°C for short-term (1 month), -80°C for long-term (6 months) |

Experimental Protocols

While specific, proprietary synthesis protocols are seldom published, a general methodology based on established solid-phase peptide synthesis (SPPS) principles can be outlined. Additionally, a protocol for solution preparation for experimental use is provided.

General Synthesis Protocol via Fmoc-SPPS

This protocol describes a representative, non-optimized synthesis strategy for a dipeptide-PAB structure.

Materials:

-

Fmoc-Lys(Fmoc)-Wang resin or similar

-

Fmoc-Phe-OH

-

p-Aminobenzyl alcohol (PABA-OH)

-

Coupling Reagents: HBTU, HATU, or DIC/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Methodology:

-

Resin Preparation: Swell Fmoc-Lys(Fmoc)-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

First Deprotection: Remove the Nα-Fmoc group from Lysine by treating the resin with 20% piperidine in DMF (5 min, then 15 min). Wash the resin thoroughly with DMF and DCM.

-

Phenylalanine Coupling:

-

In a separate vial, pre-activate Fmoc-Phe-OH (3-5 eq.) with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor coupling completion with a Kaiser test. Wash the resin with DMF and DCM.

-

-

Second Deprotection: Repeat step 2 to remove the Fmoc group from the newly added Phenylalanine.

-

PAB Moiety Coupling:

-

Couple p-Aminobenzyl alcohol to the deprotected N-terminus of the Phe-Lys dipeptide using standard coupling conditions as described in step 3. Difficult couplings with aromatic amines may benefit from stronger coupling agents like HATU.

-

-

Final Cleavage and Purification:

-

Wash the final peptide-resin with DCM and dry under nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the linker from the solid support and remove side-chain protecting groups (if any).

-

Precipitate the crude product in cold diethyl ether.

-

Purify the final this compound product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm identity and purity via LC-MS and NMR.

-

Stock Solution Preparation for In Vitro/In Vivo Use

This protocol provides a method for preparing a stock solution of this compound for biological experiments.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

Methodology:

-

Prepare a concentrated primary stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution (example concentration: 2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.

-

Add 450 µL of saline to reach the final volume of 1 mL. The resulting solution is a co-solvent formulation suitable for administration.

Role in Antibody-Drug Conjugates (ADCs)

This compound is a cornerstone of modern ADC design, specifically as a cathepsin-cleavable linker. Its mechanism of action is a sequential process that ensures the targeted delivery and release of a cytotoxic payload.

Mechanism of Action Workflow

The following diagram illustrates the logical workflow of an ADC utilizing a Phe-Lys based linker.

This controlled, multi-step process minimizes off-target toxicity by keeping the potent cytotoxic drug inactive and conjugated to the antibody while in circulation. The drug is only liberated inside the target cancer cell, thereby increasing the therapeutic window and efficacy of the treatment.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Phe-Lys(Fmoc)-PAB

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phe-Lys(Fmoc)-PAB is a crucial component in the development of advanced therapeutic agents, particularly antibody-drug conjugates (ADCs). As a cathepsin-cleavable dipeptide linker, it plays a pivotal role in the targeted delivery and controlled release of cytotoxic payloads to cancer cells. This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental methodologies associated with this compound, intended to support researchers and drug development professionals in its effective application.

Chemical Properties

This compound, systematically named (9H-fluoren-9-yl)methyl ((S)-5-(((S)-2-amino-3-phenylpropanoyl)amino)-6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexyl)carbamate, is a synthetic molecule designed for specific enzymatic cleavage. Its core structure consists of a phenylalanine-lysine dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine side chain.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 2149584-03-0 | [1] |

| Molecular Formula | C₃₇H₄₀N₄O₅ | [1] |

| Molecular Weight | 620.74 g/mol | [1] |

| Appearance | Solid | [N/A] |

| Solubility | Soluble in DMSO | [1] |

| Purity | Typically >95% | [N/A] |

Note: Some data, such as melting point and exact solubility in various solvents, are not consistently reported in publicly available literature and may vary between different commercial suppliers.

Role and Mechanism of Action in Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in ADCs, connecting a monoclonal antibody to a cytotoxic drug. The fundamental principle of its function lies in its stability in systemic circulation and its selective cleavage within the target cancer cells.

The ADC Delivery and Payload Release Pathway

The mechanism of action for an ADC utilizing a Phe-Lys-PAB linker can be summarized in the following steps, as illustrated in the diagram below:

-

Circulation: The ADC circulates in the bloodstream, where the linker is designed to remain stable at physiological pH (~7.4).

-

Targeting & Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

-

Enzymatic Cleavage: The acidic environment of the lysosome (pH 4.5-5.0) activates lysosomal proteases, such as cathepsin B. Cathepsin B recognizes and cleaves the amide bond between the phenylalanine and lysine residues of the linker.[2]

-

Self-Immolation: Cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction of the PAB spacer. This self-immolative cascade results in the release of the unmodified, active cytotoxic drug, carbon dioxide, and an aza-quinone methide species.

-

Drug Action: The released cytotoxic drug can then exert its therapeutic effect, leading to cancer cell death.

Stability Profile

The stability of the this compound linker is a critical factor influencing the efficacy and safety of the corresponding ADC. Premature cleavage in circulation can lead to off-target toxicity, while insufficient cleavage at the target site can diminish therapeutic efficacy.

Plasma Stability

Dipeptide linkers are generally designed for stability in plasma. However, studies have shown that the Phe-Lys linker is substantially less stable in human plasma compared to the more commonly used Val-Cit linker. This reduced stability can be attributed to cleavage by other proteases present in the plasma.

pH and Thermal Stability

While specific quantitative data for the pH and thermal stability of this compound is not extensively available in the literature, some general principles apply:

-

pH Stability: Carbamate and amide bonds are generally stable at physiological pH. Hydrolysis can occur under strongly acidic or basic conditions, but this is less relevant for in vivo applications. The self-immolation of the PAB spacer is triggered by the enzymatic cleavage of the dipeptide, not directly by the acidic pH of the lysosome.

-

Thermal Stability: The Fmoc protecting group can be thermally cleaved at elevated temperatures (e.g., 120 °C in DMSO), but it is stable under typical physiological and laboratory storage conditions.

Enzymatic Stability

The primary degradation pathway for the Phe-Lys-PAB linker is enzymatic cleavage by lysosomal proteases, most notably cathepsin B. The Phe-Lys sequence is a known substrate for cathepsin B. Some studies suggest that other lysosomal enzymes and even some plasma proteases may also contribute to its cleavage.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the synthesis, purification, and stability assessment of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. A generalized workflow is presented below.

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS):

-

Resin Swelling: Swell a suitable PAB-functionalized resin (e.g., Rink Amide resin) in an appropriate solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-Lys(Fmoc)-OH using a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma).

-

Add the activated amino acid to the swollen resin and allow the reaction to proceed to completion.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the alpha-amino group of lysine.

-

Washing: Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Second Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-Phe-OH.

-

Couple the activated phenylalanine to the deprotected lysine on the resin.

-

-

Final Washing: Wash the resin with DMF and then with a solvent like dichloromethane (DCM).

-

Cleavage from Resin: Cleave the synthesized peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cathepsin B Cleavage Assay

This assay is used to determine the susceptibility of the Phe-Lys linker to cleavage by cathepsin B.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

-

Reconstitute recombinant human cathepsin B in the assay buffer.

-

Prepare a stock solution of this compound in DMSO and dilute to the desired concentration in the assay buffer.

-

-

Assay Procedure:

-

Add the this compound solution to a microplate well.

-

Initiate the reaction by adding the cathepsin B solution.

-

Incubate the plate at 37 °C.

-

At various time points, stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

-

-

Analysis:

-

Analyze the samples by LC-MS to quantify the amount of remaining intact linker and the amount of cleaved product.

-

Calculate the rate of cleavage and the half-life of the linker in the presence of the enzyme.

-

Plasma Stability Assay

This assay evaluates the stability of the linker in a biological matrix.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Spike the stock solution into human plasma to a final desired concentration.

-

-

Incubation: Incubate the plasma samples at 37 °C.

-

Time Points: At designated time points, take aliquots of the plasma.

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate the plasma proteins and stop any enzymatic activity.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis:

-

Analyze the supernatant by LC-MS to quantify the concentration of the intact this compound.

-

Plot the concentration of the intact linker over time to determine its plasma stability and half-life.

-

Conclusion

This compound is a valuable tool in the design of ADCs, offering a mechanism for the targeted release of therapeutic payloads. A thorough understanding of its chemical properties, stability profile, and the intricacies of its synthesis and handling is essential for its successful implementation in drug development. While the Phe-Lys dipeptide offers rapid cleavage by cathepsin B, its comparatively lower plasma stability relative to other linkers like Val-Cit is a critical consideration in the design of ADCs with an optimal therapeutic window. This guide provides a foundational understanding and practical protocols to aid researchers in the effective use of this important linker technology.

References

An In-depth Technical Guide to Cathepsin-Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cathepsin-cleavable linkers, a critical component in the design of effective and safe antibody-drug conjugates (ADCs). We will delve into the core principles of their mechanism of action, linker design strategies, and the key experimental protocols for their evaluation.

Introduction: The Role of Cathepsin-Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the cytotoxic payload, is a crucial element that dictates the ADC's stability in circulation and the efficiency of drug release at the tumor site.

Cathepsin-cleavable linkers are a prominent class of enzymatically labile linkers that exploit the unique biology of the tumor microenvironment. Cathepsins are a family of proteases that are often overexpressed in the lysosomes of cancer cells.[1][2] These linkers are designed to be stable at the physiological pH of the bloodstream but are efficiently cleaved upon internalization of the ADC into the acidic and enzyme-rich environment of the lysosome.[3]

Mechanism of Action: A Stepwise Process

The therapeutic action of an ADC with a cathepsin-cleavable linker is a multi-step process that ensures targeted drug delivery and release.

dot

Caption: Mechanism of action for an ADC with a cathepsin-cleavable linker.

Key Components of Cathepsin-Cleavable Linkers

A typical cathepsin-cleavable linker system consists of three main components:

-

The Cathepsin-Sensitive Peptide Sequence: This is most commonly a dipeptide, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[1] These sequences are recognized and cleaved by lysosomal cathepsins, particularly cathepsin B.[1] Other sequences like Gly-Gly-Phe-Gly (GGFG) are also utilized and can be cleaved by cathepsins B and L.

-

The Self-Immolative Spacer: A crucial component, often a p-aminobenzyl carbamate (PABC) group, is positioned between the peptide sequence and the drug. Following the enzymatic cleavage of the peptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" is an intramolecular cyclization that results in the release of the unmodified, fully active payload.

-

The Conjugation Moiety: This part of the linker facilitates its attachment to the antibody, typically through cysteine or lysine residues.

dot

Caption: The self-immolative mechanism of the PABC spacer.

Data Presentation: A Comparative Look at Linker Properties

The choice of a specific cathepsin-cleavable linker can significantly impact an ADC's performance. Below are tables summarizing key quantitative data for some of the most common linkers.

Table 1: Comparative Plasma Stability of Cathepsin-Cleavable Linkers

| Linker Sequence | Species | Stability Metric | Value | Reference(s) |

| Val-Cit | Human | Half-life | >230 days | |

| Val-Cit | Mouse | Half-life | ~80 hours | |

| Val-Ala | Human | Stability | High | |

| Val-Ala | Mouse | Stability | More stable than Val-Cit | |

| Glu-Val-Cit | Human | Payload Loss (28 days) | No significant degradation | |

| Glu-Val-Cit | Mouse | Payload Loss (14 days) | Almost no cleavage | |

| GGFG | Human | Stability | High |

Note: Direct head-to-head comparative values for all linkers in all species are not consistently available in the literature. The stability of Val-Cit in mouse plasma is known to be lower due to cleavage by carboxylesterase 1c.

Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers

| Linker Sequence | ADC Construct | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Val-Cit | Model Substrate | - | - | 8500 ± 350 | |

| Val-Ala | Model Substrate | - | - | 6200 ± 280 | |

| Phe-Lys | Model Substrate | - | - | 7800 ± 410 | |

| Val-Cit ADC | Anti-HER2 ADC | 0.28 ± 0.02 | 19.1 ± 2.6 | 14,700 | |

| EVCit ADC | Anti-HER2 ADC | 0.49 ± 0.03 | 18.5 ± 2.8 | 26,500 |

Note: Kinetic parameters can vary significantly based on the experimental setup, the specific ADC construct, and the payload. The data presented here is for illustrative purposes. "-" indicates that the specific value was not provided in the cited sources in a directly comparable format.

Table 3: Drug-to-Antibody Ratio (DAR) of Approved ADCs with Cathepsin-Cleavable Linkers

| ADC Name | Linker Type | Average DAR | Reference(s) |

| Brentuximab vedotin (Adcetris®) | Val-Cit | ~4 | |

| Polatuzumab vedotin (Polivy®) | Val-Cit | ~3.5 | |

| Tisotumab vedotin (Tivdak®) | Val-Cit | ~4 | |

| Enfortumab vedotin (Padcev®) | Val-Cit | ~3.8 |

Experimental Protocols: A Guide to Key Assays

The following are detailed methodologies for essential in vitro assays used to characterize ADCs with cathepsin-cleavable linkers.

dot

Caption: A typical experimental workflow for ADC linker evaluation.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of payload release from an ADC in the presence of purified cathepsin B.

Materials:

-

ADC construct

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).

-

Activate Cathepsin B by pre-incubating it in Assay Buffer containing DTT.

-

Pre-warm all solutions to 37°C.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC (to a final concentration of 1-10 µM) with the Assay Buffer.

-

Initiate the cleavage reaction by adding the activated Cathepsin B solution (final concentration typically 10-50 nM).

-

Incubate the reaction mixture at 37°C.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an excess of cold Quenching Solution.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

-

-

Data Analysis:

-

Plot the concentration of the released payload against time.

-

Determine the initial rate of cleavage from the linear portion of the curve.

-

For detailed kinetic analysis, perform the assay at various substrate concentrations to determine Km and kcat.

-

Plasma Stability Assay

Objective: To assess the stability of the ADC and the potential for premature payload release in plasma.

Materials:

-

ADC construct

-

Human, mouse, rat, and cynomolgus monkey plasma

-

Phosphate-buffered saline (PBS)

-

ELISA plates and reagents

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Spike the ADC into plasma from different species at a defined concentration (e.g., 100 µg/mL).

-

Incubate the samples at 37°C for a time course (e.g., 0, 24, 48, 72, 168 hours).

-

-

Sample Collection:

-

At each time point, collect aliquots of the plasma samples.

-

-

Analysis of Conjugated Antibody (ELISA):

-

Coat ELISA plates with an anti-human IgG antibody.

-

Add diluted plasma samples to the wells.

-

Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload or a unique feature of the conjugated linker.

-

Measure the absorbance and calculate the concentration of the conjugated antibody over time.

-

-

Analysis of Released Payload (LC-MS/MS):

-

Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction.

-

Quantify the concentration of the released payload using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the percentage of remaining conjugated ADC or the concentration of released payload over time.

-

Calculate the half-life (t1/2) of the ADC in plasma.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC in killing target antigen-positive cancer cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density.

-

Incubate overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

-

Conclusion

Cathepsin-cleavable linkers are a cornerstone of modern ADC design, enabling the development of highly effective and targeted cancer therapies. A thorough understanding of their mechanism of action, coupled with rigorous in vitro characterization, is essential for the selection and optimization of ADC candidates. The data and protocols presented in this guide provide a framework for researchers to design, evaluate, and advance the next generation of these promising therapeutics.

References

- 1. adcreview.com [adcreview.com]

- 2. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a Polatuzumab Vedotin-Piiq (POLIVY®) Antibody–Drug Conjugate in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetic analysis for tisotumab vedotin in patients with locally advanced and/or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Phe-Lys(Fmoc)-PAB: A Technical Guide for Drug Development Professionals

An in-depth technical guide on the synthesis of the cleavable ADC linker, Phe-Lys(Fmoc)-PAB, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The dipeptide this compound serves as a critical component in the field of antibody-drug conjugates (ADCs), functioning as a cathepsin-cleavable linker. Its specific cleavage in the tumor microenvironment allows for the targeted release of cytotoxic payloads. This guide details the synthetic pathway for this compound, focusing on a solid-phase approach that offers advantages in purification and scalability.

I. Overall Synthesis Pathway

The synthesis of this compound is accomplished through a multi-step process, beginning with the preparation of the p-aminobenzyl alcohol (PAB) core, followed by its functionalization and subsequent solid-phase peptide synthesis (SPPS) to build the dipeptide chain.

Figure 1: Overall synthesis pathway for this compound.

II. Experimental Protocols

A. Synthesis of Fmoc-p-aminobenzyl alcohol (Fmoc-PABA)

The synthesis of the core PAB moiety with the Fmoc protecting group is a crucial first step.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (mmol) |

| p-Aminobenzyl alcohol (PABA) | 123.15 g/mol | 20.5 |

| N-(Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) | 337.32 g/mol | 17.8 |

| p-Dioxane | - | 90 mL |

| Deionized Water | - | 90 mL |

Procedure:

-

A solution of N-(Fluorenylmethyloxycarbonyloxy)-succinimide (Fmoc-OSu) in p-dioxane (60 mL) is added dropwise to a solution of p-aminobenzyl alcohol (PABA) in p-dioxane (30 mL).

-

The reaction mixture is stirred for 48 hours at room temperature.

-

Following the stirring period, 90 mL of deionized water is added to the mixture, leading to the immediate precipitation of the desired product.

-

The precipitate is isolated by filtration and washed four times with 60 mL portions of deionized water to yield Fmoc-PABA.[1]

B. Loading of Fmoc-PABA onto 2-Chlorotrityl Chloride Resin

The synthesized Fmoc-PABA is then anchored to a solid support for subsequent peptide synthesis.

Materials:

| Reagent/Solvent | Quantity |

| 2-Chlorotrityl chloride resin | 1.0 g |

| Fmoc-PABA | 2.0 equivalents |

| Dichloromethane (DCM) | As needed |

| N,N-Diisopropylethylamine (DIPEA) | 4.0 equivalents |

| Methanol | As needed |

Procedure:

-

The 2-chlorotrityl chloride resin is swelled in dichloromethane (DCM) for 30 minutes.

-

A solution of Fmoc-PABA (2.0 eq) and N,N-diisopropylethylamine (DIPEA) (4.0 eq) in DCM is added to the swollen resin.

-

The mixture is agitated for 2 hours at room temperature.

-

The resin is then capped by the addition of methanol and agitated for another 30 minutes.

-

The resin is washed sequentially with DCM, dimethylformamide (DMF), and finally DCM, then dried under vacuum.

C. Solid-Phase Peptide Synthesis (SPPS) of this compound

The dipeptide is constructed on the solid support using a standard Fmoc-SPPS protocol.

References

Phe-Lys(Fmoc)-PAB molecular weight and formula

This technical guide provides a comprehensive overview of the chemical properties and applications of Phe-Lys(Fmoc)-PAB, a critical component in the development of advanced biotherapeutics. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's specifications, its role as an antibody-drug conjugate (ADC) linker, and the conceptual framework for its application.

Core Molecular Data

This compound is a well-defined chemical entity with precise molecular characteristics crucial for its function in bioconjugation. The fundamental quantitative data for this molecule are summarized below.

| Property | Value |

| Molecular Formula | C37H40N4O5[1][2][3][4] |

| Molecular Weight | 620.74 g/mol [2] |

| Alternate Molecular Weight | 620.75 g/mol |

| Alternate Molecular Weight | 620.7373 g/mol |

| CAS Number | 2149584-03-0 |

| Purity | > 95% |

Role in Antibody-Drug Conjugates

This compound serves as a cathepsin-cleavable linker in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is a critical determinant of its efficacy and safety profile.

The Phe-Lys (phenylalanine-lysine) dipeptide sequence within this linker is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This targeted cleavage mechanism ensures that the cytotoxic payload is released predominantly within the target cancer cells, following the internalization of the ADC.

Conceptual Experimental Workflow

While specific experimental protocols are highly dependent on the antibody and cytotoxic drug being used, the following section outlines a general workflow for the synthesis of an ADC utilizing a this compound linker.

General Conjugation Protocol:

-

Antibody Modification (if required): Depending on the conjugation strategy (e.g., targeting lysine or cysteine residues), the antibody may need to be modified. For cysteine conjugation, interchain disulfide bonds are typically partially reduced to generate free thiol groups.

-

Linker-Drug Conjugation: The this compound linker is first reacted with the cytotoxic payload. This often involves the activation of a functional group on the linker to facilitate its covalent attachment to the drug molecule.

-

Antibody-Linker-Drug Conjugation: The pre-formed linker-drug complex is then conjugated to the modified antibody. The specific reaction conditions (e.g., pH, temperature, stoichiometry) must be optimized to control the drug-to-antibody ratio (DAR).

-

Purification: The resulting ADC is purified to remove unconjugated antibodies, free linker-drug complexes, and other reactants. Common purification techniques include size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).

-

Characterization: The purified ADC is thoroughly characterized to determine key quality attributes such as DAR, aggregation levels, and in vitro cytotoxicity.

Mechanism of Action: A Visualized Pathway

The following diagram illustrates the conceptual signaling pathway and mechanism of action for an ADC employing a cathepsin-cleavable linker like this compound.

References

Introduction to Fmoc and Boc protecting groups in peptide synthesis

An In-depth Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity. These chemical moieties temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence.[1] The two most dominant strategies in Solid-Phase Peptide Synthesis (SPPS) are defined by the α-amino protecting group employed: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[2]

This technical guide provides a comprehensive analysis of the Fmoc and Boc strategies, detailing their core chemical principles, reaction mechanisms, and practical applications. It aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for their specific synthesis needs.

Core Chemical Principles: A Tale of Two Chemistries

The fundamental distinction between the Fmoc and Boc strategies lies in the chemical conditions required for their removal, a property known as lability. This difference dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage conditions.[1][2]

The Fmoc Strategy: A Base-Labile Approach

The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3] This orthogonality is a key advantage of the Fmoc strategy. The side-chain protecting groups are typically acid-labile (tert-butyl based), allowing for their removal and the cleavage of the peptide from the resin in a single final step using a strong acid like trifluoroacetic acid (TFA). Due to its milder overall conditions and compatibility with automation, the Fmoc strategy has become the most widely used method in modern SPPS.

The Boc Strategy: An Acid-Labile Approach

The Boc strategy, a classic and robust method, employs the acid-labile tert-butoxycarbonyl group for Nα-protection. The Boc group is removed by treatment with a moderately strong acid, such as TFA. Consequently, the side-chain protecting groups must be stable to these conditions and are typically benzyl-based. The final cleavage of the peptide from the resin and removal of the side-chain protection requires a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Comparative Analysis: Fmoc vs. Boc

The choice between Fmoc and Boc chemistry is a critical decision that depends on the peptide's sequence, length, complexity, and the desired final product. While both methods can produce high-quality peptides, their performance characteristics differ.

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |

| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 25-50% TFA in DCM) |

| Side-Chain Protection | Acid-labile (e.g., t-Butyl based - tBu) | Strong-acid-labile (e.g., Benzyl based - Bzl) |

| Final Cleavage | Milder acid (e.g., 95% TFA) | Strong acid (e.g., anhydrous HF, TFMSA) |

| Orthogonality | Fully orthogonal system | Quasi-orthogonal (graduated acid lability) |

| Advantages | Milder conditions, suitable for acid-sensitive and modified peptides, automation-friendly, easier final cleavage. | Robust, effective for long or aggregation-prone sequences, less expensive reagents (historically). |

| Disadvantages | Base-catalyzed side reactions (e.g., aspartimide formation), diketopiperazine formation at dipeptide stage, aggregation issues. | Harsh final cleavage requires special equipment (HF), repeated acid treatment can degrade sensitive residues. |

| Typical Applications | Standard peptides, acid-sensitive peptides (e.g., phosphopeptides, glycoproteins), automated synthesis. | Long or hydrophobic peptides prone to aggregation, synthesis of certain challenging sequences. |

Mechanisms of Protection and Deprotection

Understanding the chemical mechanisms is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Fmoc Protection and Deprotection

The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. Deprotection is a base-catalyzed β-elimination reaction. A secondary amine, like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which rapidly decarboxylates. The piperidine traps the reactive DBF to form a stable adduct, driving the reaction to completion.

Caption: The protection and base-catalyzed deprotection pathway for the Fmoc group.

Boc Protection and Deprotection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). The acid-catalyzed deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid. This intermediate is unstable and spontaneously decarboxylates to yield the free amine. Scavengers are often added to trap the reactive t-butyl cation and prevent side reactions.

Caption: The protection and acid-catalyzed deprotection pathway for the Boc group.

Experimental Protocols

The following sections provide detailed, generalized protocols for key steps in manual Fmoc and Boc solid-phase peptide synthesis.

Fmoc-SPPS Workflow

The Fmoc/tBu strategy follows a cycle of deprotection with a base, followed by coupling of the next amino acid. The final step involves cleavage from the resin and removal of side-chain protecting groups with strong acid.

Caption: Cyclical workflow of the Fmoc/tBu solid-phase peptide synthesis strategy.

Protocol 1: Standard Fmoc-SPPS Deprotection and Coupling Cycle

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection:

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the vessel for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HATU, HBTU; 0.95 equivalents relative to the amino acid), and an activator base (e.g., DIEA, NMM; 2 equivalents relative to the amino acid) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the washed resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Coupling times may be extended for difficult sequences.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3 times) to prepare for the next cycle or final cleavage.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

-

Preparation: After the final coupling and deprotection cycle, wash the peptide-resin extensively with DMF, followed by DCM, and dry it thoroughly under vacuum.

-

Cleavage:

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to protect sensitive residues.

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

-

Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS Workflow

The Boc/Bzl strategy involves a cycle of deprotection with acid, neutralization, and coupling. The final cleavage requires very strong acid.

Caption: Cyclical workflow of the Boc/Bzl solid-phase peptide synthesis strategy.

Protocol 3: Standard Boc-SPPS Deprotection and Coupling Cycle

-

Resin Swelling: Swell the Boc-protected peptide-resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.

-

Boc Deprotection:

-

Drain the DCM and add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

-

Washing: Wash the resin with DCM (3x) and isopropanol (IPA) (2x) to remove excess TFA.

-

Neutralization:

-

Neutralize the N-terminal trifluoroacetate salt by washing the resin with a solution of 10% DIEA in DCM for 5-10 minutes (2 times).

-

This step generates the free amine required for coupling.

-

-

Washing: Wash the resin thoroughly with DCM (5-7 times) to remove excess base.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the next Boc-protected amino acid (3-4 equivalents) and an activating agent (e.g., HBTU or DCC/HOBt; equivalents depend on the agent) in DMF/DCM.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-7 for each amino acid in the sequence.

Protocol 4: Final Cleavage and Deprotection (Boc/Bzl Strategy)

Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.

-

Preparation: Dry the peptide-resin thoroughly under vacuum. Place it in the HF-resistant reaction vessel.

-

Cleavage:

-

Add a scavenger (e.g., anisole) to the vessel. A common ratio is 9:1 HF to scavenger.

-

Cool the vessel in a dry ice/alcohol bath.

-

Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

-

Allow the reaction to stir at 0°C for 45-60 minutes.

-

-

HF Removal: Evaporate the HF under a stream of nitrogen and then under high vacuum.

-

Isolation and Purification:

-

Wash the resin/peptide mixture with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Extract the peptide from the resin using a suitable solvent (e.g., dilute acetic acid or TFA).

-

Lyophilize the aqueous extract to obtain the crude peptide.

-

Purify using RP-HPLC.

-

Conclusion

The selection of an appropriate protecting group strategy is a critical decision in peptide synthesis, with significant implications for efficiency, purity, and scalability. The Fmoc/tBu strategy has become the dominant approach in modern SPPS due to its milder deprotection conditions and orthogonality, which are particularly advantageous for the synthesis of complex and modified peptides. However, the robust Boc/Bzl strategy remains a valuable and sometimes superior option for synthesizing long, difficult, or aggregation-prone sequences. By understanding the core principles, mechanisms, and protocols associated with each strategy, researchers can navigate the complexities of peptide synthesis and successfully obtain their target molecules for scientific advancement.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Phe-Lys(Fmoc)-PAB to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker's properties are critical to the ADC's success, influencing its stability in circulation, the mechanism of drug release, and overall efficacy and safety.

This document provides a detailed protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using a Phenylalanine-Lysine (Phe-Lys) dipeptide linker with a para-aminobenzyl (PAB) self-immolative spacer. The lysine residue is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which allows for a staged synthesis of the drug-linker conjugate prior to its attachment to the antibody. The Phe-Lys dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of tumor cells, ensuring targeted drug release.[1]

Principle of the Conjugation Strategy

The overall strategy involves a multi-step process that begins with the synthesis of a drug-linker conjugate, followed by its covalent attachment to the monoclonal antibody. The process can be broadly divided into the following stages:

-

Drug-Linker Synthesis: A cytotoxic payload with a reactive functional group (e.g., a carboxylic acid) is conjugated to the PAB moiety of the Phe-Lys(Fmoc)-PAB linker.

-

Fmoc Deprotection: The Fmoc protecting group on the lysine residue is removed to expose a primary amine.

-

Activation of the Drug-Linker: The newly exposed amine on the phenylalanine residue is activated to facilitate its reaction with the antibody.

-

Antibody Preparation: The monoclonal antibody is prepared for conjugation. This can involve targeting either lysine or cysteine residues.

-

Conjugation: The activated drug-linker is covalently attached to the prepared monoclonal antibody.

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities. The purified ADC is then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).

Experimental Protocols

This section provides detailed methodologies for the key experimental stages. Two primary strategies for conjugation to the monoclonal antibody are presented: targeting surface-accessible lysine residues or targeting cysteine residues generated from the reduction of interchain disulfide bonds.

Protocol 1: Synthesis and Activation of this compound-Payload

This protocol describes the initial steps of attaching a payload to the linker and preparing it for antibody conjugation.

Materials:

-

This compound linker

-

Cytotoxic payload with a carboxylic acid group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Diisopropylethylamine (DIPEA)

-

Reversed-phase HPLC system for purification

Procedure:

-

Payload Attachment to PAB:

-

Dissolve the cytotoxic payload (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to form the NHS ester of the payload.

-

In a separate flask, dissolve the this compound linker (1 equivalent) in anhydrous DMF.

-

Add the activated payload solution to the linker solution, followed by the addition of DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the this compound-Payload conjugate by reversed-phase HPLC.

-

-

Fmoc Deprotection:

-

Dissolve the purified this compound-Payload in DMF.

-

Add a solution of 20% piperidine in DMF.[2]

-

Stir the reaction at room temperature for 30 minutes.[3]

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, the solvent is typically removed under vacuum to yield the deprotected H₂N-Phe-Lys-PAB-Payload.

-

-

Activation of the N-terminus for Lysine Conjugation (NHS Ester Formation):

-

Dissolve the deprotected drug-linker (1 equivalent) and a suitable NHS ester activating reagent (e.g., disuccinimidyl carbonate, 1.5 equivalents) in anhydrous DMF.

-

Add DIPEA (2 equivalents) and stir the reaction at room temperature for 4 hours.[]

-

Monitor the formation of the NHS ester by LC-MS.

-

The resulting activated NHS-Phe-Lys-PAB-Payload solution is used directly in the conjugation reaction with the antibody.

-

Protocol 2: Conjugation to Monoclonal Antibody Lysine Residues

This protocol describes the conjugation of the activated drug-linker to the primary amines of lysine residues on the monoclonal antibody.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Activated NHS-Phe-Lys-PAB-Payload in DMF

-

Conjugation buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation:

-

Exchange the buffer of the monoclonal antibody into the conjugation buffer (pH 8.0) using a suitable method like dialysis or a desalting column.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the activated NHS-Phe-Lys-PAB-Payload solution in DMF to the antibody solution. The final concentration of DMF should be kept below 10% (v/v) to avoid antibody denaturation.

-

Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for an additional 30 minutes at room temperature.

-

Protocol 3: Conjugation to Monoclonal Antibody Cysteine Residues

This protocol describes an alternative conjugation strategy that targets cysteine residues, which can offer more control over the site of conjugation and lead to a more homogeneous ADC product.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Maleimide-activated Phe-Lys-PAB-Payload (synthesized by reacting the deprotected drug-linker with a maleimide-NHS ester crosslinker)

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

-

Quenching solution (e.g., 100 mM N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Reduction:

-

Incubate the monoclonal antibody (5-10 mg/mL in conjugation buffer) with a 2-5 molar excess of TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Remove the excess TCEP using a desalting column, exchanging the antibody into the conjugation buffer.

-

-

Conjugation Reaction:

-

Immediately add a 5-10 fold molar excess of the maleimide-activated Phe-Lys-PAB-Payload to the reduced antibody.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add the quenching solution to cap any unreacted maleimide groups.

-

Incubate for 30 minutes at room temperature.

-

Purification and Characterization

Purification

The crude ADC mixture is purified to remove unconjugated antibody, excess drug-linker, and other impurities. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

Protocol 4: ADC Purification by Size-Exclusion Chromatography

-

Equilibrate an SEC column (e.g., Sephadex G-25 or Superdex 200) with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Load the crude ADC mixture onto the column.

-

Elute the ADC with the storage buffer. The ADC, having a higher molecular weight, will elute first, followed by the smaller, unconjugated species.

-

Collect the fractions containing the purified ADC, identified by UV absorbance at 280 nm.

-

Pool the relevant fractions and concentrate the purified ADC if necessary.

Characterization: Determination of Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio is a critical quality attribute of an ADC, as it affects both efficacy and toxicity. Hydrophobic Interaction Chromatography (HIC) is a widely used technique for determining the DAR.

Protocol 5: DAR Determination by HIC-HPLC

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Column: A suitable HIC column.

-

Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

-

Detection: UV absorbance at 280 nm.

-

Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / 100, where 'n' is the number of drugs conjugated.

Liquid chromatography-mass spectrometry (LC-MS) can also be used for accurate DAR determination.

Data Presentation

The following tables summarize typical quantitative data that can be obtained during the development of an ADC with a Phe-Lys linker.

Table 1: Effect of Molar Ratio of Drug-Linker to Antibody on Average DAR

| Molar Ratio (Drug-Linker : Antibody) | Average DAR |

| 2:1 | 1.8 |

| 4:1 | 3.5 |

| 8:1 | 5.2 |

| 12:1 | 6.1 |

Note: These are representative values and will vary depending on the specific antibody, drug-linker, and reaction conditions.

Table 2: Plasma Stability of Dipeptide Linkers

| Linker | Species | Parameter | Value | Reference |

| Phe-Lys-PABC | Human | Half-life (t1/2) | >30 days | |

| Val-Cit-PABC | Human | Half-life (t1/2) | >100 times more stable than hydrazone | |

| Phe-Lys-PABC | Mouse | Half-life (t1/2) | ~80 hours |

Visualizations

Workflow and Signaling Pathway Diagrams

Caption: Overall experimental workflow for ADC synthesis.

Caption: Cathepsin B-mediated cleavage of the Phe-Lys linker.

References

Application Notes and Protocols for the Step-by-Step Synthesis of a Phe-Lys(Fmoc)-PAB Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker plays a crucial role in the stability and efficacy of the ADC, ensuring that the payload remains attached to the antibody in circulation and is efficiently released at the target site.

This document provides a detailed, step-by-step protocol for the synthesis of an ADC utilizing a cathepsin-cleavable linker, Phenylalanine-Lysine(Fmoc)-p-aminobenzyl alcohol (Phe-Lys(Fmoc)-PAB). This linker system is designed to be stable in the bloodstream and to release the conjugated payload upon enzymatic cleavage by cathepsins, which are often upregulated in the lysosomal compartment of cancer cells. The synthesis involves a multi-step process: activation of the linker-payload, reduction of the monoclonal antibody, conjugation of the linker-payload to the antibody, and subsequent purification and characterization of the final ADC.

Overall Synthesis Workflow

The synthesis of a this compound ADC can be broken down into four main stages. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of a this compound ADC.

Experimental Protocols

Stage 1: Synthesis of the Maleimide-Activated Linker-Payload

This stage involves the coupling of the this compound linker to a cytotoxic payload containing a reactive amine group, followed by the introduction of a maleimide moiety for antibody conjugation. For this protocol, we will use Monomethyl Auristatin E (MMAE) as the example payload.

1.1 Payload Coupling to this compound Linker

This protocol describes the reaction of an amine-containing payload (MMAE) with an activated form of the this compound linker (e.g., p-nitrophenyl carbonate, -PNP).

-

Materials:

-

This compound-PNP

-

Monomethyl Auristatin E (MMAE)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Protocol:

-

Dissolve this compound-PNP (1.2 equivalents) in anhydrous DMF.

-

In a separate vial, dissolve MMAE (1.0 equivalent) in anhydrous DMF.

-

Add the MMAE solution to the this compound-PNP solution.

-

Add DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, purify the product, this compound-MMAE, by reverse-phase flash chromatography.

-

Lyophilize the purified product to obtain a solid.

-

1.2 Fmoc Deprotection and Maleimide Activation

This protocol describes the removal of the Fmoc protecting group and the subsequent addition of a maleimide group.

-

Materials:

-

This compound-MMAE

-

20% Piperidine in DMF

-

Maleimido-PEGn-NHS ester (e.g., Mal-PEG4-NHS)

-

Anhydrous DMF

-

DIPEA

-

-

Protocol:

-

Fmoc Deprotection:

-

Dissolve the purified this compound-MMAE in DMF.

-

Add 20% piperidine in DMF to the solution.

-

Stir at room temperature for 30 minutes. Monitor deprotection by LC-MS.

-

Upon completion, remove the piperidine and by-products by repeated co-evaporation with DMF under vacuum.

-

-

Maleimide Activation:

-

Dissolve the deprotected H₂N-Phe-Lys-PAB-MMAE in anhydrous DMF.

-

In a separate vial, dissolve the Maleimido-PEGn-NHS ester (1.1 equivalents) in anhydrous DMF.

-

Add the maleimide solution to the deprotected linker-payload solution.

-

Add DIPEA (1.5 equivalents) to the reaction mixture.

-

Stir at room temperature for 1-2 hours, monitoring by LC-MS.

-

Purify the maleimide-activated linker-payload (Mal-PEGn-Phe-Lys-PAB-MMAE) by reverse-phase HPLC.

-

Lyophilize the final product.

-

-

| Parameter | Condition |

| Payload Coupling | |

| Solvent | Anhydrous DMF |

| Base | DIPEA |

| Molar Ratio (Linker:Payload) | 1.2 : 1 |

| Reaction Time | 2-4 hours |

| Purification | Reverse-phase flash chromatography |

| Fmoc Deprotection | |

| Reagent | 20% Piperidine in DMF |

| Reaction Time | 30 minutes |

| Maleimide Activation | |

| Reagent | Maleimido-PEGn-NHS ester |

| Molar Ratio (Maleimide:Linker-Payload) | 1.1 : 1 |

| Reaction Time | 1-2 hours |

| Purification | Reverse-phase HPLC |

Table 1: Summary of reaction conditions for linker-payload synthesis and activation.

Stage 2: Antibody Preparation (Reduction)

This protocol describes the partial reduction of the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation.

-

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

-

Desalting column (e.g., PD-10)

-

-

Protocol:

-

Prepare the mAb at a concentration of 5-10 mg/mL in a buffer free of primary amines.

-

Add a calculated amount of TCEP solution to the mAb solution. The molar ratio of TCEP to mAb will determine the extent of reduction and the final drug-to-antibody ratio (DAR). A typical starting point is a 2-5 molar excess of TCEP per disulfide bond to be reduced.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove excess TCEP by passing the reduced mAb solution through a desalting column equilibrated with conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

-

Determine the concentration of the reduced mAb using a UV-Vis spectrophotometer at 280 nm.

-

| Parameter | Condition |

| Antibody Concentration | 5-10 mg/mL |

| Reducing Agent | TCEP |

| TCEP:mAb Molar Ratio | 2-5 fold excess per disulfide |

| Incubation Temperature | 37°C |

| Incubation Time | 1-2 hours |

| TCEP Removal | Desalting column |

Table 2: Conditions for monoclonal antibody reduction.

Stage 3: Conjugation of Linker-Payload to Antibody

This protocol describes the conjugation of the maleimide-activated linker-payload to the reduced monoclonal antibody via a thiol-maleimide reaction.

Caption: Conjugation of the linker-payload to the reduced antibody.

-

Materials:

-

Reduced mAb in conjugation buffer

-

Maleimide-activated linker-payload (Mal-PEGn-Phe-Lys-PAB-MMAE) dissolved in a co-solvent (e.g., DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

-

Protocol:

-

Immediately after preparation, add the maleimide-activated linker-payload solution to the reduced mAb solution. A typical molar excess of the linker-payload is 5-10 fold over the antibody. The final concentration of the organic co-solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Quench the reaction by adding an excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups. Incubate for an additional 30 minutes.

-

| Parameter | Condition |

| Linker-Payload:mAb Molar Ratio | 5-10 fold excess |

| Co-solvent | DMSO (<10% v/v) |

| Incubation Temperature | Room temperature or 4°C |

| Incubation Time | 1-2 hours or overnight |

| Quenching Reagent | N-acetylcysteine |

Table 3: Conditions for the conjugation reaction.

Stage 4: Purification and Characterization of the ADC

4.1 Purification

The crude ADC is purified to remove unconjugated linker-payload, quenching reagent, and any aggregated or fragmented antibody species. Hydrophobic Interaction Chromatography (HIC) is a common method for purifying ADCs and separating species with different drug-to-antibody ratios.[1]

-

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

-

HPLC system

-

-

Protocol:

-

Equilibrate the HIC column with Mobile Phase A.

-

Dilute the crude ADC sample with Mobile Phase A to ensure binding to the column.

-

Inject the sample onto the column.

-

Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DAR will be more hydrophobic and elute later.

-

Collect fractions corresponding to the desired ADC species.

-

Pool the relevant fractions and buffer exchange into a suitable formulation buffer using a desalting column or tangential flow filtration.

-

4.2 Characterization

The purified ADC should be thoroughly characterized to determine its critical quality attributes.

4.2.1 Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

HIC-HPLC is a standard method for determining the average DAR and the distribution of drug-loaded species.[1][2]

-

Protocol:

-

Analyze the purified ADC using the HIC method described in the purification section.

-

Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs on species) / 100

-

| Species | Number of Drugs | Expected Elution Order |

| Unconjugated mAb | 0 | First |

| DAR 2 | 2 | Second |

| DAR 4 | 4 | Third |

| DAR 6 | 6 | Fourth |

| DAR 8 | 8 | Last |

Table 4: Expected elution order of ADC species in HIC.

4.2.2 Mass Spectrometry (MS) Analysis

Intact mass analysis by LC-MS can be used to confirm the identity of the ADC and determine the DAR.[3][4] Peptide mapping can be employed to identify the specific conjugation sites.

-

Protocol (Intact Mass Analysis):

-

Desalt the ADC sample using a reverse-phase or size-exclusion column coupled to the mass spectrometer.

-

Acquire the mass spectrum of the intact ADC under denaturing or native conditions.

-

Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

-

Calculate the DAR based on the mass difference between the unconjugated antibody and the drug-loaded species.

-

4.2.3 Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC is used to determine the purity of the ADC and quantify the amount of high molecular weight species (aggregates) and low molecular weight species (fragments).

-

Protocol:

-

Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

-

Inject the purified ADC sample.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.

-

| Analysis | Method | Key Parameters Determined |

| Drug-to-Antibody Ratio | HIC-HPLC, Mass Spectrometry | Average DAR, Distribution of species |

| Identity Confirmation | Mass Spectrometry | Mass of ADC species |

| Purity and Aggregation | Size Exclusion Chromatography | % Monomer, % Aggregates, % Fragments |

| Free Drug Level | Reverse-Phase HPLC | Amount of unconjugated linker-payload |

Table 5: Summary of key characterization methods for this compound ADC.

Conclusion

This document provides a comprehensive set of protocols for the synthesis, purification, and characterization of a this compound based antibody-drug conjugate. The successful execution of these steps is critical for the development of a safe and effective ADC therapeutic. Careful optimization of each stage, particularly the antibody reduction and conjugation steps, is necessary to achieve the desired drug-to-antibody ratio and to minimize the formation of impurities. The analytical methods described herein are essential for ensuring the quality, consistency, and stability of the final ADC product.

References

- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ymc.eu [ymc.eu]

- 3. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Cathepsin B Cleavage Assay of Phe-Lys(Fmoc)-PAB

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a pivotal role in intracellular protein turnover. Its dysregulation is implicated in various pathologies, including cancer invasion and metastasis. The Phe-Lys (Phenylalanine-Lysine) dipeptide sequence is a known substrate for Cathepsin B and is frequently incorporated as a cleavable linker in Antibody-Drug Conjugates (ADCs). The Phe-Lys(Fmoc)-PAB moiety serves as a self-immolative linker, where upon cleavage of the Phe-Lys bond by Cathepsin B, p-aminobenzyl alcohol (PAB-OH) is released, which in turn spontaneously liberates an attached therapeutic payload.

These application notes provide detailed protocols for a robust and quantitative in vitro assay to measure the cleavage of this compound by Cathepsin B. Two primary methods are presented: a continuous spectrophotometric coupled-enzyme assay for high-throughput analysis and an HPLC-based endpoint assay for detailed kinetic studies and validation.

Principle of the Assays

The enzymatic cleavage of the this compound substrate by Cathepsin B liberates p-aminobenzyl alcohol (PAB-OH). The rate of this cleavage can be monitored using two distinct methodologies:

-

Coupled-Enzyme Spectrophotometric Assay: This assay employs a secondary enzyme, alcohol dehydrogenase (ADH), to oxidize the released PAB-OH. In the presence of nicotinamide adenine dinucleotide (NAD+), ADH catalyzes the oxidation of PAB-OH to its corresponding aldehyde, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of NADH production is directly proportional to the rate of Cathepsin B activity.

-

HPLC-Based Assay: This method allows for the direct quantification of the substrate (this compound) and the product (PAB-OH) over time. The reaction is stopped at specific time points, and the components are separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is highly specific and provides accurate measurements for kinetic parameter determination.

Data Presentation

Table 1: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration in Assay |

| Cathepsin B Assay Buffer | 5X | 1X |

| Human Cathepsin B (active) | 1 µM | 10-50 nM |

| This compound | 10 mM in DMSO | 10-100 µM |

| Dithiothreitol (DTT) | 1 M | 2-5 mM |

| For Coupled-Enzyme Assay: | ||

| NAD+ | 50 mM | 1-2 mM |

| Alcohol Dehydrogenase (ADH) | 100 U/mL | 1-2 U/mL |

| For HPLC Assay: | ||

| Acetic Acid (for quenching) | 10% | 1% |

Table 2: Typical Kinetic Parameters for Cathepsin B Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Z-Arg-Arg-AMC | 150 - 250 | 5 - 15 | 20,000 - 60,000 |

| Z-Phe-Arg-AMC | 50 - 150 | 10 - 30 | 100,000 - 400,000 |

| Phe-Lys-based linkers | Variable | Variable | Variable |

Note: Kinetic parameters for this compound should be determined empirically using the provided protocols. The values for common fluorogenic substrates are provided for reference.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Coupled-Enzyme Assay

This protocol is designed for a 96-well plate format and is suitable for high-throughput screening and kinetic analysis.

Materials and Reagents: